molecular formula C16H21ClN4O5S2 B2698840 1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane CAS No. 1903694-90-5

1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Cat. No.: B2698840
CAS No.: 1903694-90-5
M. Wt: 448.94
InChI Key: JQPIOZJGZPNCME-UHFFFAOYSA-N
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Description

1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a synthetic heterocyclic compound featuring a seven-membered 1,4-diazepane core. This saturated diazepane ring is functionalized with two sulfonyl groups: one linked to a 5-chloro-2-methoxyphenyl moiety and the other to a 1-methyl-1H-pyrazol-4-yl group.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4O5S2/c1-19-12-14(11-18-19)27(22,23)20-6-3-7-21(9-8-20)28(24,25)16-10-13(17)4-5-15(16)26-2/h4-5,10-12H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPIOZJGZPNCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure featuring a diazepane ring substituted with sulfonyl groups and aromatic moieties. Its molecular formula is C15H18ClN3O4S2, with a molecular weight of approximately 393.90 g/mol. The presence of the chloro and methoxy groups on the phenyl ring enhances its biological activity by influencing its interaction with biological targets.

Research indicates that compounds similar to this compound often exhibit their biological effects through various mechanisms:

  • Inhibition of Cyclooxygenase Enzymes : Similar sulfonamide derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and cancer progression .
  • Interaction with Protein Targets : Molecular docking studies suggest that this compound may interact with specific amino acid residues in target proteins, potentially modulating their activity .

Anticancer Activity

Several studies have evaluated the anticancer potential of diazepane derivatives. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 1.0 to 11.6 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound's antibacterial properties have also been explored. In vitro studies show moderate to strong activity against bacterial strains including Salmonella typhi and Bacillus subtilis . The effectiveness varies across different strains, highlighting the need for further optimization .

Enzyme Inhibition

Inhibition studies reveal that this compound exhibits strong inhibitory activity against urease, an enzyme critical for the survival of certain pathogens. Compounds with similar structures have shown IC50 values as low as 0.63 µM against urease .

Study 1: COX Inhibition

A study conducted on a series of sulfonamide-containing pyrazole derivatives found that certain analogs effectively blocked COX-2 activity in vitro. The structure-activity relationship (SAR) analysis revealed that modifications in the sulfonamide group significantly influenced inhibitory potency .

Study 2: Antimicrobial Screening

In a comparative study on various synthesized compounds including those with diazepane frameworks, researchers found that modifications in the substituents led to varying degrees of antimicrobial efficacy. The most active compounds were identified through a series of tests against multiple bacterial strains .

Data Summary Table

Biological ActivityTest Organism/TargetIC50 Value (µM)Reference
COX-2 InhibitionHuman Cell LinesVaries
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisStrong
Urease InhibitionVarious0.63

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing sulfonyl groups exhibit promising anticancer properties. Studies have shown that similar diazepane derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. For instance, sulfonamide-based compounds have demonstrated efficacy against various cancer cell lines due to their ability to inhibit enzymes critical for tumor metabolism .

Antimicrobial Properties

The presence of sulfonyl groups is often associated with antimicrobial activity. Research has highlighted that compounds with similar structures can exhibit broad-spectrum antibacterial effects. In vitro studies have suggested that the compound may possess activity against both Gram-positive and Gram-negative bacteria, warranting further investigation into its potential as an antibiotic agent .

Neuropharmacological Effects

The diazepane structure is known for its psychoactive properties, making it a candidate for the development of anxiolytics or antidepressants. Preliminary studies on related compounds have indicated potential serotonin reuptake inhibition, suggesting that this compound could be explored for treating mood disorders.

Case Study 1: Anticancer Efficacy

A study conducted on a series of sulfonamide derivatives similar to 1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial efficacy of various sulfonamide derivatives, the compound showed notable inhibition against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were determined, indicating its potential as a lead compound for further development in antimicrobial therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related diazepane derivatives and other heterocyclic systems, focusing on core structures, substituents, and physicochemical implications.

Diazepane-Based Analogues

1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-[1,4]diazepane hydrochloride ()
  • Core Structure : Shares the 1,4-diazepane ring but lacks sulfonyl groups.
  • Substituents : Features a chloropyrimidine and methylthio group instead of sulfonyl-linked aromatic systems.
  • The pyrimidine ring introduces a planar heterocycle, contrasting with the target’s flexible diazepane core.
  • Synthesis : Likely synthesized via nucleophilic substitution, similar to methods for sulfonamide derivatives .
Diazepine Derivatives ()
  • Examples : Compounds 4g and 4h (coumarin- and oxazepine-functionalized tetrazoles).
  • Core Structure : 2,3-dihydro-1H-benzo[b][1,4]diazepine or oxazepine (unsaturated seven-membered rings).
  • Substituents : Bulky coumarin and tetrazole groups compared to the target’s smaller sulfonyl-aryl substituents.
  • Coumarin’s extended π-system may enhance UV absorption but reduce aqueous solubility relative to the target compound .

Non-Diazepane Heterocycles ()

  • Examples : Thiazole-pyrazole hybrids (Compounds 4 and 5).
  • Core Structure : Thiazole and pyrazole rings fused into a planar system.
  • Substituents : Fluorophenyl and chlorophenyl groups.
  • Key Differences :
    • Rigid, isostructural frameworks (triclinic symmetry) vs. the target’s flexible diazepane core.
    • Planarity may enhance crystallinity but reduce bioavailability due to poor membrane permeability .

Comparative Data Table

Compound Name/ID Core Structure Key Substituents Physicochemical Implications Reference
Target Compound 1,4-diazepane Sulfonyl-linked aryl/pyrazole High polarity, moderate flexibility N/A
1-(6-Chloro-2-methylsulfanyl...) [4] 1,4-diazepane Chloropyrimidine, methylthio Lower electron-withdrawing capacity
Diazepine derivatives (4g, 4h) [3] Diazepine/Oxazepine Coumarin, tetrazole Reduced solubility, rigid conformation
Thiazole-pyrazole hybrids (4, 5) [1] Thiazole-pyrazole Fluoro-/chlorophenyl High crystallinity, planar structure

Research Findings and Implications

  • Structural Flexibility : The target compound’s diazepane core offers greater conformational adaptability than rigid systems like thiazole-pyrazole hybrids or unsaturated diazepines. This flexibility may enhance binding to dynamic biological targets .
  • Electron-Withdrawing Effects : Sulfonyl groups in the target compound likely increase metabolic stability compared to methylthio or chloro substituents in analogues .
  • Solubility and Bioavailability : Bulky substituents (e.g., coumarin in ) reduce solubility, whereas the target’s compact sulfonyl-aryl groups may improve aqueous compatibility .

Q & A

Q. What are the standard synthetic protocols for 1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis involves sequential sulfonylation of a diazepane core. Key steps include:

  • Sulfonyl chloride preparation : Reacting 5-chloro-2-methoxyphenyl and 1-methyl-1H-pyrazole-4-sulfonyl chloride precursors under anhydrous conditions using solvents like dichloromethane or acetonitrile .
  • Diazepane functionalization : Coupling sulfonyl chlorides to the diazepane ring via nucleophilic substitution, typically using bases (e.g., pyridine) to neutralize HCl byproducts .
  • Optimization : Design of Experiments (DoE) can systematically vary temperature, solvent polarity, and stoichiometry to maximize yield. For example, acetonitrile improves sulfonylation efficiency compared to DMF due to reduced side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm sulfonyl group integration and diazepane ring conformation. Aromatic protons from the 5-chloro-2-methoxyphenyl group appear as distinct doublets (δ 7.2–7.8 ppm) .
  • X-ray crystallography : Resolves spatial arrangements of the diazepane ring and sulfonyl substituents. For example, torsional angles between sulfonyl groups and the diazepane ring influence molecular rigidity .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 474.05) and detects synthetic intermediates .

Q. What in vitro assays are recommended for evaluating its protein kinase inhibitory activity?

Methodological Answer:

  • Kinase inhibition profiling : Use kinase-specific fluorescence polarization (FP) or ADP-Glo™ assays. For example, test against serine/threonine kinases (e.g., PKA, PKC) due to structural similarities to known diazepane-based inhibitors .
  • Dose-response curves : IC50_{50} values are determined using 10-dose dilutions (1 nM–100 µM) in triplicate. Data normalization to positive controls (e.g., staurosporine) ensures reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:

  • Meta-analysis : Compare datasets using standardized metrics (e.g., pIC50_{50}, selectivity indices) and adjust for variables like assay type (e.g., cell-free vs. cell-based) or buffer conditions .
  • Structural validation : Confirm compound purity via HPLC (>95%) and verify stereochemistry (if applicable) to rule out batch-specific impurities affecting activity .
  • Kinase panel expansion : Test against understudied kinases (e.g., tyrosine kinases) to identify off-target effects that may explain discrepancies .

Q. What computational strategies are suitable for predicting binding modes and optimizing molecular interactions with target proteins?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets. Focus on sulfonyl oxygen hydrogen bonds with conserved lysine residues .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the diazepane ring during binding .
  • QSAR modeling : Corporate substituent electronic parameters (Hammett σ) to predict activity changes when modifying the pyrazole or methoxyphenyl groups .

Q. How should structure-activity relationship (SAR) studies be designed to explore the impact of substituents on biological activity?

Methodological Answer:

  • Substituent libraries : Synthesize analogs with variations in the chloro-methoxy moiety (e.g., fluoro, methyl) and pyrazole sulfonyl group (e.g., triazole, oxadiazole) .
  • Activity cliffs : Prioritize analogs showing >10-fold changes in IC50_{50} for mechanistic studies. For example, replacing the methoxy group with ethoxy may enhance lipophilicity and blood-brain barrier penetration .
  • Crystallographic SAR : Co-crystallize analogs with target kinases to correlate substituent size/position with binding pocket occupancy .

Q. What methodologies are effective in analyzing degradation pathways under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-MS/MS to identify labile sites (e.g., sulfonamide bonds) .
  • Metabolite identification : Use hepatocyte incubations or liver microsomes with NADPH cofactors. Detect phase I metabolites (e.g., O-demethylation) using high-resolution orbitrap MS .
  • Stability-activity mapping : Compare degradation products’ kinase inhibition profiles to prioritize stable analogs .

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